6Iyf3ynj3B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains multiple functional groups, including a benzisothiazole moiety, a piperazine ring, and a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of a wide range of analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups .
Wissenschaftliche Forschungsanwendungen
8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione include other benzisothiazole derivatives, piperazine-containing compounds, and spirocyclic molecules. Examples include:
- 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione
- 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione
- 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione .
Uniqueness
What sets 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione apart from similar compounds is its unique combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
133883-93-9 |
---|---|
Molekularformel |
C24H32N4O5S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-10-hydroxy-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O5S/c29-20-17-24(9-3-4-10-24)21(30)23(31)28(20)12-6-5-11-26-13-15-27(16-14-26)22-18-7-1-2-8-19(18)34(32,33)25-22/h1-2,7-8,21,30H,3-6,9-17H2 |
InChI-Schlüssel |
DUODXDGYMZDGLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.